Cas no 1220219-59-9 (3-Cyano-5-methylphenylboronic acid pinacol ester)

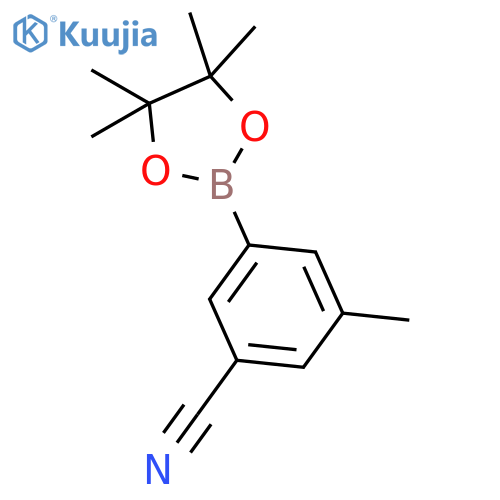

1220219-59-9 structure

商品名:3-Cyano-5-methylphenylboronic acid pinacol ester

CAS番号:1220219-59-9

MF:C14H18BNO2

メガワット:243.109223842621

MDL:MFCD18383798

CID:1026966

PubChem ID:59535126

3-Cyano-5-methylphenylboronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- 3-Cyano-5-methylphenylboronic acid pinacol ester

- 3-Methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile

- 3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile

- ICOWRQHPEDTPCR-UHFFFAOYSA-N

- FCH2800921

- EBD2220179

- OR361035

- AX8211370

- AB0067173

- ST24028588

- Z3998

- (3-CYANO-5-METHYLPHENYL)BORONIC ACID PINACO

- MFCD18383798

- EN300-6473550

- Z1443924438

- A891237

- 3-METHYL-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE

- SY108371

- DS-14254

- Benzonitrile, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- SCHEMBL12327387

- 3-Methyl-5-(4 pound not4 pound not5 pound not5-tetramethyl[1 pound not3 pound not2]dioxaborolan-2-yl)benzonitrile

- DTXSID90732323

- 1220219-59-9

- (3-CYANO-5-METHYLPHENYL)BORONIC ACID PINACOL ESTER

- CS-W021964

- DB-094330

- AKOS016006007

-

- MDL: MFCD18383798

- インチ: 1S/C14H18BNO2/c1-10-6-11(9-16)8-12(7-10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3

- InChIKey: ICOWRQHPEDTPCR-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C([H])=C(C#N)C([H])=C(C([H])([H])[H])C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 243.14300

- どういたいしつりょう: 243.1430590g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 355

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2

じっけんとくせい

- PSA: 42.25000

- LogP: 2.16588

3-Cyano-5-methylphenylboronic acid pinacol ester セキュリティ情報

3-Cyano-5-methylphenylboronic acid pinacol ester 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Cyano-5-methylphenylboronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB438259-250 mg |

3-Methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile; . |

1220219-59-9 | 250MG |

€154.90 | 2023-07-18 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD211370-250mg |

3-Methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile |

1220219-59-9 | 95% | 250mg |

¥345.0 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068615-10g |

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

1220219-59-9 | 97% | 10g |

¥5664.00 | 2024-08-09 | |

| TRC | C987688-100mg |

3-Cyano-5-methylphenylboronic acid pinacol ester |

1220219-59-9 | 100mg |

$75.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y0982240-5g |

3-Methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile |

1220219-59-9 | 95% | 5g |

$650 | 2024-08-02 | |

| Apollo Scientific | OR361035-1g |

3-Cyano-5-methylphenylboronic acid, pinacol ester |

1220219-59-9 | 0.99 | 1g |

£114.00 | 2025-02-20 | |

| eNovation Chemicals LLC | D746146-10g |

Benzonitrile, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |

1220219-59-9 | 97% | 10g |

$1255 | 2023-09-01 | |

| Enamine | EN300-6473550-0.5g |

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

1220219-59-9 | 95% | 0.5g |

$128.0 | 2023-05-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068615-50mg |

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

1220219-59-9 | 97% | 50mg |

¥217.00 | 2024-08-09 | |

| Chemenu | CM131202-1g |

3-Methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile |

1220219-59-9 | 95% | 1g |

$165 | 2021-08-05 |

3-Cyano-5-methylphenylboronic acid pinacol ester 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

1220219-59-9 (3-Cyano-5-methylphenylboronic acid pinacol ester) 関連製品

- 214360-48-2(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)

- 401797-00-0(2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 253342-48-2(3-Tolylboronic Acid Pinacol Ester)

- 325142-93-6(2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1220219-59-9)3-Cyano-5-methylphenylboronic acid pinacol ester

清らかである:99%

はかる:5g

価格 ($):493.0